molecular formula C15H21N3O B11734999 [(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine

[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11734999
M. Wt: 259.35 g/mol
InChI Key: INPCCFZVROXXPB-UHFFFAOYSA-N
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Description

[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound that features both an ethoxyphenyl and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 4-ethoxybenzyl chloride with 1-ethyl-1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazol-5-amine
  • 4-ethoxybenzylamine
  • 1-ethyl-3-methyl-1H-pyrazol-5-amine

Uniqueness

[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-[(2-ethylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C15H21N3O/c1-3-18-14(9-10-17-18)12-16-11-13-5-7-15(8-6-13)19-4-2/h5-10,16H,3-4,11-12H2,1-2H3

InChI Key

INPCCFZVROXXPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=C(C=C2)OCC

Origin of Product

United States

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